molecular formula C12H17NO2 B8285953 2-(2,2-Dimethylcyclopropyl)-5-(methoxymethoxy)pyridine

2-(2,2-Dimethylcyclopropyl)-5-(methoxymethoxy)pyridine

Cat. No.: B8285953
M. Wt: 207.27 g/mol
InChI Key: CEFMSBLJEFHSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethylcyclopropyl)-5-(methoxymethoxy)pyridine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(2,2-dimethylcyclopropyl)-5-(methoxymethoxy)pyridine

InChI

InChI=1S/C12H17NO2/c1-12(2)6-10(12)11-5-4-9(7-13-11)15-8-14-3/h4-5,7,10H,6,8H2,1-3H3

InChI Key

CEFMSBLJEFHSHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=NC=C(C=C2)OCOC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diiodomethane (24.8 ml, 308 mmol) was added dropwise to a solution of diethylzinc (200 ml, 220 mmol) 1.1 M in toluene at 0° C. After the addition, the solution was stirred at RT for 40 minutes and then recooled to 0° C. when 5-(methoxymethoxy)-2-(2-methylprop-1-enyl)pyridine (21.3 g, 110 mmol) in toluene (150 mL) was added dropwise through an addition funnel. The reaction was allowed to come to RT and was stirred 12 hrs before being quenched at 0° C. by the addition of a 10:1 saturated ammonium chloride/ammonium hydroxide aqueous solution. The layers were separated and the aqueous layer was diluted with water and extracted into ethyl acetate. The combined organic layers were washed with 10:1 saturated ammonium chloride/ammonium hydroxide aqueous solution, water, brine, dried over sodium sulfate, and concentrated. The crude product was purified through a plug of silica (10:1 Hexanes/EtOAc) to afford the titled compound. MS m/z: 208.2 (100%, M+1).
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-(methoxymethoxy)-2-(2-methylprop-1-enyl)pyridine
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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